molecular formula C13H15NO B11900185 1-(Isoquinolin-4-yl)-2-methylpropan-1-ol CAS No. 27302-05-2

1-(Isoquinolin-4-yl)-2-methylpropan-1-ol

Cat. No.: B11900185
CAS No.: 27302-05-2
M. Wt: 201.26 g/mol
InChI Key: JBYMNTORSRGHGS-UHFFFAOYSA-N
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Description

1-(Isoquinolin-4-yl)-2-methylpropan-1-ol is an organic compound that features an isoquinoline moiety attached to a propanol group Isoquinoline is a heterocyclic aromatic organic compound, which is structurally related to quinoline

Synthetic Routes and Reaction Conditions:

    From Isoquinoline: The synthesis of this compound can be achieved by the alkylation of isoquinoline with 2-methylpropan-1-ol under acidic conditions. This involves the formation of a carbocation intermediate which then reacts with isoquinoline to form the desired product.

    Bischler-Napieralski Synthesis: This method involves the cyclization of β-phenylethylamine derivatives in the presence of a dehydrating agent such as phosphorus pentoxide, followed by reduction and subsequent functionalization to introduce the propanol group.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of the isoquinoline ring can be achieved using hydrogenation catalysts such as palladium on carbon, leading to the formation of tetrahydroisoquinoline derivatives.

    Substitution: Electrophilic substitution reactions can occur at the isoquinoline ring, particularly at the C-5 and C-8 positions. Common reagents include halogens and nitrating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Isoquinoline ketones or carboxylic acids.

    Reduction: Tetrahydroisoquinoline derivatives.

    Substitution: Halogenated isoquinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antimalarial properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of isoquinoline-based pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Isoquinolin-4-yl)-2-methylpropan-1-ol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact mechanism can vary depending on the specific application and the target molecule.

Comparison with Similar Compounds

    Isoquinoline: A structurally related compound with similar chemical properties but lacking the propanol group.

    Quinoline: Another heterocyclic aromatic compound with a nitrogen atom in a different position.

    Tetrahydroisoquinoline: A reduced form of isoquinoline with different chemical reactivity.

Uniqueness: 1-(Isoquinolin-4-yl)-2-methylpropan-1-ol is unique due to the presence of both the isoquinoline and propanol moieties, which confer distinct chemical and physical properties

Properties

CAS No.

27302-05-2

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

1-isoquinolin-4-yl-2-methylpropan-1-ol

InChI

InChI=1S/C13H15NO/c1-9(2)13(15)12-8-14-7-10-5-3-4-6-11(10)12/h3-9,13,15H,1-2H3

InChI Key

JBYMNTORSRGHGS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=CN=CC2=CC=CC=C21)O

Origin of Product

United States

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